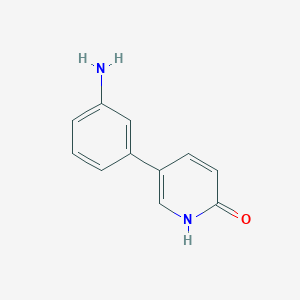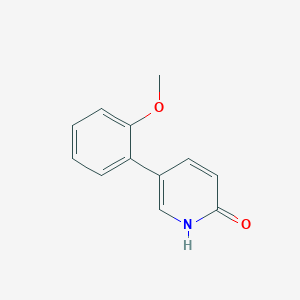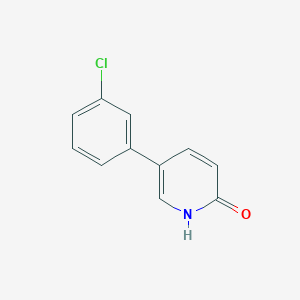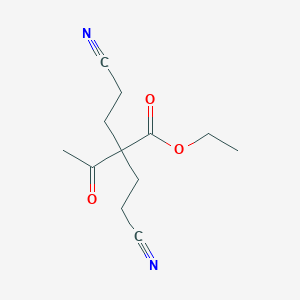
5-Bromo-N-methyl-N-phenylpyridin-2-amine
Vue d'ensemble
Description
5-Bromo-N-methyl-N-phenylpyridin-2-amine is a chemical compound with the CAS Number: 1125410-02-7 . It has a molecular weight of 263.14 and its IUPAC name is 5-bromo-N-methyl-N-phenyl-2-pyridinamine . The compound is typically stored at room temperature and is in liquid form .
Molecular Structure Analysis
The molecular formula of this compound is C12H11BrN2 . The InChI Code is 1S/C12H11BrN2/c1-15(11-5-3-2-4-6-11)12-8-7-10(13)9-14-12/h2-9H,1H3 .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 263.13300 , and a LogP value of 3.61200 , which indicates its lipophilicity. Unfortunately, specific information about its density, boiling point, melting point, and flash point are not available .Applications De Recherche Scientifique
Synthesis and Reactivity
Synthesis of Heterocyclic N-Acetoxyarylamines : 2-Acetoxyamino-5-phenylpyridine, a derivative of 2-amino-5-phenylpyridine, was synthesized, crystallized, and shown to significantly modify DNA compared to its proximate carcinogens, supporting its role as an ultimate reactive species in DNA modification by carcinogenic aromatic amines (Lutgerink et al., 1989).
Palladium-Catalyzed Amination of Polyhalopyridines : A study demonstrated the highly efficient and selective amination of 5-bromo-2-chloropyridine to produce 5-amino-2-chloropyridine, highlighting the potential of palladium-Xantphos complex in facilitating selective amination reactions (Ji et al., 2003).
Functionalization of Pyridazin-3(2H)-one Ring : Research on the aminocarbonylation of 5-iodo- and 4,5-dibromo-2-methylpyridazin-3(2H)-ones revealed their reactivity in forming various amides and aminopyridazinones, indicating their utility in chemical synthesis and functionalization (Takács et al., 2012).
Efficient Synthesis of Pyridine-Based Derivatives : A study on the Suzuki cross-coupling reaction of 5-bromo-2-methylpyridin-3-amine provided insights into synthesizing novel pyridine derivatives, highlighting their potential in various applications, including biological activities (Ahmad et al., 2017).
Palladium(II)-Catalyzed Direct Ortho Arylation : The study focused on the ortho arylation of 4-methyl-N-phenylpyridin-2-amines via palladium(II)-catalyzed C–H activation, demonstrating its effectiveness in creating ortho-arylated products. This research contributes to the understanding of reaction mechanisms and potential synthetic applications (Chu et al., 2014).
Amination of Aryl Halides Using Copper Catalysis : This study highlights a method for converting bromopyridine into aminopyridine using Cu2O catalysis, offering an efficient and high-yield approach to amination reactions (Lang et al., 2001).
Safety and Hazards
The safety information for 5-Bromo-N-methyl-N-phenylpyridin-2-amine includes several hazard statements: H315, H319, H335 . These correspond to causing skin irritation, serious eye irritation, and respiratory irritation, respectively . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
Propriétés
IUPAC Name |
5-bromo-N-methyl-N-phenylpyridin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2/c1-15(11-5-3-2-4-6-11)12-8-7-10(13)9-14-12/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJUQWLHYTATQSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C2=NC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20670587 | |
| Record name | 5-Bromo-N-methyl-N-phenylpyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20670587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1125410-02-7 | |
| Record name | 5-Bromo-N-methyl-N-phenyl-2-pyridinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1125410-02-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-N-methyl-N-phenylpyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20670587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![tert-Butyl 5-bromo-3-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B3045652.png)



![[6-(1H-imidazol-1-yl)pyridin-3-yl]methanol](/img/structure/B3045657.png)
